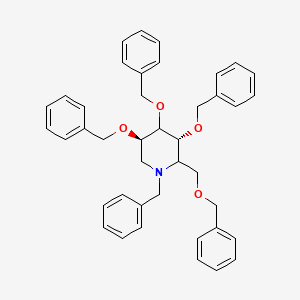

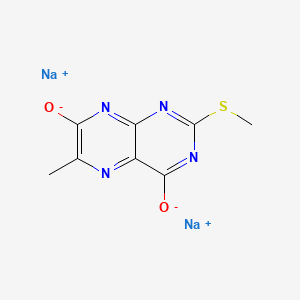

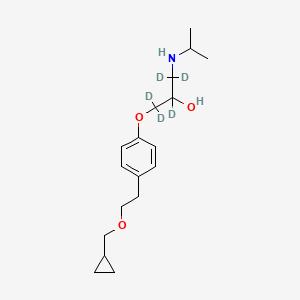

![molecular formula C23H36N2O4 B562804 [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester CAS No. 1217630-30-2](/img/structure/B562804.png)

[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C23H36N2O4 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as the one , often involves the use of orthoesters for the activation of the hydroxyl group in N-carbamate-protected amino alcohols . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Scientific Research Applications

Asymmetric Synthesis and Catalysis

Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines

A study outlines the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines. This process involves several key intermediates and derivatives, showcasing the utility of similar carbamic acid tert-butyl esters in complex molecule construction (Garcia et al., 2006).

Enantioselective Preparation of Dihydropyrimidones

Describes the use of carbamic acid derivatives in the enantioselective preparation of dihydropyrimidones, indicating the role of similar compounds in the synthesis of chiral molecules (Goss et al., 2009).

Polymerization and Material Science

Hydrophilic Aliphatic Polyesters

Discusses the synthesis and ring-opening polymerization of functional cyclic esters, highlighting the design and synthesis of new cyclic esters containing protected functional groups. This paper underscores the potential of tert-butyl carbamates in developing materials with specific properties (Trollsås et al., 2000).

Anionic Ring-Opening Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates

Examines the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, demonstrating the versatility of tert-butyl ester derivatives in polymer chemistry (Sanda, Kamatani, & Endo, 2001).

Drug Synthesis and Pharmaceutical Applications

- Synthesis of N-Substituted Pyrrolidin-3-Ylmethanamine: An efficient process for synthesizing important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. This showcases the role of tert-butyl carbamates in drug development (Geng Min, 2010).

Deprotection Strategies in Organic Synthesis

- Aqueous Phosphoric Acid for Deprotection: Highlights the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, esters, and ethers. This study emphasizes the significance of tert-butyl esters in synthetic chemistry, particularly in the context of deprotection strategies (Li et al., 2006).

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . For example, in 2019, using the double reductive amination reaction, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines, belonging to the diastereoisomeric D-glucose and D-galactose series, as dual-target inhibitors of the enzymes α-glucosidase (AG) and aldose reductase (ALR2) .

Safety and Hazards

The safety data sheet (SDS) for “[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester” can be viewed and downloaded for free at Echemi.com . The SDS contains information about the potential hazards of the compound, including health, fire, reactivity, and environmental hazards, as well as guidance on safe handling, storage, and disposal.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-17(2)20(14-24-22(27)29-23(3,4)5)21(26)25-13-9-12-19(25)16-28-15-18-10-7-6-8-11-18/h6-8,10-11,17,19-20H,9,12-16H2,1-5H3,(H,24,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIGWYPLXSHODT-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652468 |

Source

|

| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217630-30-2 |

Source

|

| Record name | tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)